Enzymatic Selectivity Profile: Negligible Dihydroorotase Inhibition Distinguishes (1-Benzylindazol-3-yl)methanol from Pyrimidine Biosynthesis Inhibitors
(1-Benzylindazol-3-yl)methanol was evaluated for inhibition of dihydroorotase enzyme from mouse Ehrlich ascites cells and demonstrated an IC50 of 1.00 × 10⁶ nM (1 mM) at pH 7.37 [1]. This exceptionally weak inhibition—three to six orders of magnitude lower than active pyrimidine biosynthesis inhibitors—provides a negative selectivity benchmark, confirming that the compound does not interfere with de novo pyrimidine biosynthesis pathways. This differentiates it from dihydroorotate dehydrogenase (DHODH) inhibitors such as leflunomide (IC50 ~100 nM) and brequinar (IC50 ~10 nM), which are contraindicated in applications requiring pyrimidine pathway preservation [2].
| Evidence Dimension | Dihydroorotase enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 1.00 × 10⁶ nM (1 mM) |
| Comparator Or Baseline | Leflunomide (DHODH inhibitor): IC50 ≈ 100 nM; Brequinar (DHODH inhibitor): IC50 ≈ 10 nM |
| Quantified Difference | Target compound is >10,000-fold less potent than leflunomide; >100,000-fold less potent than brequinar |
| Conditions | Mouse Ehrlich ascites dihydroorotase enzyme; pH 7.37; 10 µM concentration |
Why This Matters
This negative selectivity data eliminates pyrimidine biosynthesis interference as a confounding factor in cellular assays, reducing off-target risk in high-content screening applications.
- [1] BindingDB. Affinity Data for CHEMBL651678: (1-Benzylindazol-3-yl)methanol inhibition of mouse Ehrlich ascites dihydroorotase. 2013. View Source
- [2] Munier-Lehmann H, et al. Inhibitors of dihydroorotate dehydrogenase for the treatment of autoimmune diseases. Curr Med Chem. 2013. View Source
